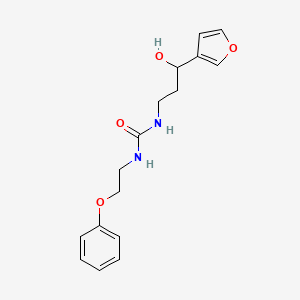
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Urea derivatives are a significant class of organic compounds with diverse applications, ranging from medicinal chemistry to material sciences. Furan-based urea compounds, in particular, have attracted attention due to their unique chemical properties and potential therapeutic benefits. The synthesis and study of such compounds can provide valuable insights into their chemical behavior, physical properties, and potential applications.
Synthesis Analysis
The synthesis of furan-based urea compounds typically involves the coupling of furfural with urea or its derivatives. For example, a compound similar to the one might be synthesized through a multi-step reaction starting from furfural, involving reactions such as nucleophilic addition, followed by carbonylation or condensation processes with appropriate reagents to introduce the urea functionality (Chioma Donlawson et al., 2020).
Molecular Structure Analysis
The molecular structure of furan-based urea derivatives is characterized using various analytical techniques, including GC-MS, FTIR, and NMR spectroscopy. These techniques help in confirming the structural integrity and composition of the synthesized compounds, providing insights into their molecular framework and potential chemical behavior (kingsley John Orie et al., 2018).
Chemical Reactions and Properties
Furan-based urea derivatives undergo a range of chemical reactions, including acid-catalyzed cyclizations, Michael additions, and nucleophilic substitutions, depending on their specific functional groups and reaction conditions. These reactions can be exploited to further modify the compound or to elucidate its reactivity patterns (A. Gazizov et al., 2014).
Physical Properties Analysis
The physical properties of furan-based urea compounds, such as solubility, melting points, and crystallinity, can be influenced by their specific molecular structures. Studies involving X-ray diffraction and DFT optimizations help in understanding these properties by providing detailed insights into the molecular arrangements and interactions within the compound (Wen-Fang Deng et al., 2022).
Chemical Properties Analysis
The chemical properties of furan-based urea derivatives, including their reactivity, stability, and interactions with biological targets, are of significant interest. These properties are often assessed through biochemical assays, computational studies, and pharmacological evaluations, aiming to explore their potential as therapeutic agents or functional materials (Tristan E. Rose et al., 2010).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Bioactivity : The synthesis of furan-urea derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, involves coupling reactions that yield compounds with potential medicinal applications. These compounds have been screened for antibacterial activity against various pathogens, suggesting their utility in developing novel drugs (Donlawson et al., 2020).
Catalytic Applications : Furanic compounds, including those derived from biomass such as furfural and 5-hydroxymethylfurfural (HMF), have been reduced with hydrogen over heterogeneous catalysts to produce fuel precursors and valuable chemicals for the polymer industry. This research illustrates the role of furan derivatives in sustainable chemistry and material science (Nakagawa et al., 2013).
Material Science
- Polymer Synthesis : Cross-linked poly(ether-urethane)s prepared through Diels-Alder reactions involving furan-containing poly(ether-urethane) and bismaleimides demonstrate thermal reversibility. This property is significant for developing recyclable and self-healing materials, showing the utility of furan-urea derivatives in advanced polymer design (Găină et al., 2013).
Medicinal Chemistry
- Urease Inhibition : Urease inhibitors, including urea derivatives, are explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria. This area of research highlights the medicinal chemistry applications of urea derivatives in addressing health issues related to bacterial infections (Kosikowska & Berlicki, 2011).
properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(13-7-10-21-12-13)6-8-17-16(20)18-9-11-22-14-4-2-1-3-5-14/h1-5,7,10,12,15,19H,6,8-9,11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDUSWCTAISQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

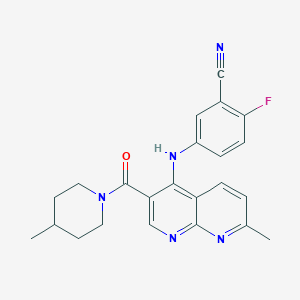
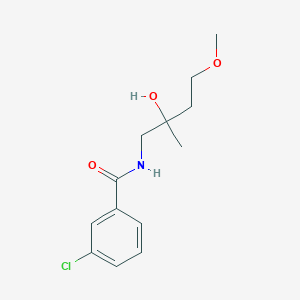
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)
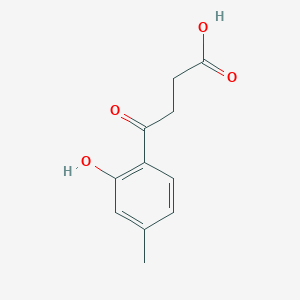

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)
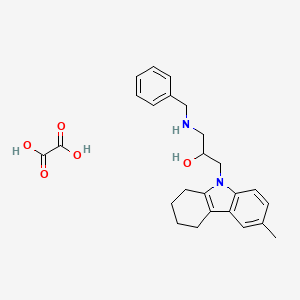

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)